5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-13-11-15(23-28-13)17(27)20-18-21-22-19(30-18)29-12-16(26)25-9-7-24(8-10-25)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHEMWAAAOLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Attachment of the Piperazine Moiety: The thiadiazole-2-thiol is then reacted with 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide to introduce the piperazine group.
Formation of the Isoxazole Ring: The intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring.
Final Coupling: The final step involves coupling the isoxazole derivative with 5-methylisoxazole-3-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the piperazine moiety.
Substitution: Nucleophilic substitution reactions can take place at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the function of various enzymes and receptors due to its ability to interact with biological macromolecules.
Medicine
Medicinally, 5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is being explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and isoxazole rings can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, particularly in its use of thiadiazole, isoxazole, and piperazine moieties. Below is a detailed comparison with key analogs identified in the evidence:
Structural Analog: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Features :
- Impact of Modifications: The 4-fluorophenyl group may enhance lipophilicity and metabolic stability compared to the phenylpiperazine group.
Structural Analog: 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
- Key Features :
- Impact of Modifications :
- The tricyclic system may confer rigidity, possibly enhancing selectivity for specific biological targets.
- The absence of a piperazine ring could limit interactions with G-protein-coupled receptors (GPCRs).
Structural Analog: [3-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylphenyl]-pyrrolidin-1-ylmethanone
- Key Features: Replaces the thiadiazole-isoxazole system with a sulfonylphenyl-pyrrolidinone scaffold. Retains a 4-fluorophenyl-piperazine group .
- The pyrrolidinone moiety may improve aqueous solubility compared to the thiadiazole ring.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thiadiazole vs. Pyrrolidone/Pyrrolidinone Cores: Thiadiazole-containing compounds (e.g., the target) exhibit greater conformational flexibility, which may enhance adaptability to diverse binding sites. In contrast, pyrrolidinone analogs (e.g., ) offer improved solubility but may sacrifice target specificity.
- Piperazine Modifications : The 4-phenylpiperazine group in the target compound is critical for CNS activity, whereas fluorophenyl substitutions (e.g., ) prioritize metabolic stability over receptor engagement.
- Thioether vs. Sulfonyl-linked analogs (e.g., ) exhibit greater stability but may introduce toxicity risks.
Biological Activity
The compound 5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure
The compound's structure can be broken down into several functional moieties:
- Thiadiazole ring : Known for diverse biological activities.
- Isoxazole ring : Associated with various pharmacological effects.
- Piperazine moiety : Often linked to central nervous system activity.
1. Antimicrobial Activity
Studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- A study evaluated various thiadiazole derivatives against Xanthomonas oryzae and found that some compounds had inhibition rates exceeding 50% at concentrations of 100 μg/mL .
- The compound in focus may share similar properties due to the presence of the thiadiazole ring, suggesting potential efficacy against bacterial strains.
2. Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold can exhibit anticancer properties:
- A series of thiadiazole derivatives were tested against breast cancer cell lines, showing IC50 values as low as 3.3 μM, indicating potent activity .
- The specific compound may have similar effects due to its structural components that are known to interact with cancer cell pathways.
3. Anti-inflammatory Properties
Compounds with isoxazole and thiadiazole rings have been noted for their anti-inflammatory effects:
- In vitro studies suggest that certain derivatives can inhibit pro-inflammatory cytokines, leading to reduced inflammation .
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
- Modulation of Signaling Pathways : Isoxazole rings can interact with signaling pathways involved in inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A derivative similar to the compound was tested against Fusarium graminearum, showing significant inhibition compared to standard antibiotics. This highlights the potential of thiadiazole-containing compounds in agricultural applications .
- Cancer Cell Line Studies : In a comparative study, a series of isoxazole-thiadiazole hybrids were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the piperazine moiety significantly enhanced anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
